molecular formula C6H6BCl2NO2 B1374593 (5-Amino-2,4-dichlorophenyl)boronic acid CAS No. 948592-69-6

(5-Amino-2,4-dichlorophenyl)boronic acid

Cat. No. B1374593
CAS RN: 948592-69-6
M. Wt: 205.83 g/mol
InChI Key: PBNYZHWDFGLNPP-UHFFFAOYSA-N
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Description

“(5-Amino-2,4-dichlorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and have been used as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method allows for the synthesis of a variety of boronic acid derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6BCl2NO2 . The structure includes a phenyl ring with two chlorine atoms and one amino group attached, along with a boronic acid group .


Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . They can also participate in protodeboronation reactions .

Scientific Research Applications

Fluorescent Chemosensors

Boronic acids, including compounds like (5-Amino-2,4-dichlorophenyl)boronic acid, play a crucial role in the development of selective fluorescent chemosensors. They interact with cis-1,2-or 1,3-diol to form cyclic structures, acting as reporters in fluorescent sensors for probing carbohydrates and bioactive substances. This has significant implications in disease prevention, diagnosis, and treatment, as outlined by Huang et al. (2012) in their review of boronic acid sensors for various biological substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Radiotherapy Agents

Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, which may include derivatives of this compound, are used for labeling biologically active compounds in radiotherapy. Francesconi and Treher (1990) discussed how these compounds contribute to the development of agents for radiotherapy (Francesconi & Treher, 1990).

Boron Heterobicycles Synthesis

This compound can be involved in the synthesis of boron bicyclic species. Barba et al. (2001) demonstrated the reaction of N-salicylidene-2-aminophenolate derivatives with phenyl boronic acid to create new boron heterocycles (Barba, Cuahutle, Santillán, & Fárfan, 2001).

Solid-Phase Derivatization

Gravel et al. (2002) developed a solid-phase approach for the derivatization of functionalized boronic acids, including this compound. This approach enables easier handling of these compounds in various synthetic and medicinal applications (Gravel, Thompson, Zak, Bérubé, & Hall, 2002).

Neutron Capture Therapy Agents

Kabalka et al. (2008) synthesized new boronated unnatural cyclic amino acids for potential use in neutron capture therapy. These compounds, derived from the boronic acid framework, demonstrate the therapeutic potential of boronic acid derivatives in cancer treatment (Kabalka, Wu, & Yao, 2008).

Boronic Acid Applications in Sensing

Lacina, Skládal, and James (2014) reviewed the diverse applications of boronic acids, including in sensing. They highlighted the importance of the interaction of boronic acids with diols and Lewis bases, which are key in various sensing applications (Lacina, Skládal, & James, 2014).

Mechanism of Action

Target of Action

(5-Amino-2,4-dichlorophenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be used in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are therefore the organic groups involved in these reactions .

Mode of Action

In the Suzuki-Miyaura coupling, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling is a key biochemical pathway affected by this compound . This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of a variety of organoboron reagents, which have been tailored for application under specific Suzuki-Miyaura coupling conditions .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its bioavailability, may be influenced by its stability in aqueous environments .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a participant in the Suzuki-Miyaura coupling, the compound contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is known to be exceptionally mild and functional group tolerant . Additionally, the stability of boronic acids and their esters in water can impact the compound’s action . Therefore, factors such as pH, temperature, and the presence of other chemical groups can significantly affect the compound’s action and stability .

Future Directions

The use of boronic acids in the design of drugs and other chemical compounds is a growing field . Their unique properties and versatility make them promising candidates for the development of new synthetic methods and applications .

properties

IUPAC Name

(5-amino-2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYZHWDFGLNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681724
Record name (5-Amino-2,4-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948592-69-6
Record name (5-Amino-2,4-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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